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Compound of Interest

Compound Name: 2-lodo-4-methyl-1H-imidazole

Cat. No.: B1296369

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of bioactive 2,4-disubstituted imidazoles. The imidazole scaffold is a prominent feature in many
biologically active molecules and approved drugs, exhibiting a wide range of therapeutic
properties including antibacterial, antifungal, and enzyme inhibitory activities.[1][2][3] This guide
focuses on versatile and efficient synthetic methodologies, presents quantitative bioactivity
data, and illustrates key experimental workflows and a relevant biological signaling pathway.

Application Notes

2,4-Disubstituted imidazoles are a class of heterocyclic compounds of significant interest in
medicinal chemistry due to their diverse pharmacological activities.[1] They serve as crucial
pharmacophores in the development of novel therapeutic agents. The synthetic routes to these
compounds are numerous and have evolved to include highly efficient one-pot,
multicomponent, and catalyst-free reactions, allowing for the generation of diverse chemical
libraries for drug discovery.[4][5][6]

The biological activities of 2,4-disubstituted imidazoles are broad, with prominent examples in
the following areas:

o Antibacterial and Antifungal Agents: Many derivatives exhibit potent activity against various
strains of bacteria and fungi.[2][3] The mechanism of action can vary, but for some antifungal
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imidazoles, it involves the inhibition of enzymes like CYP51 (lanosterol 14a-demethylase),
which is crucial for ergosterol biosynthesis in fungal cell membranes.[7]

e Enzyme Inhibitors: This class of compounds has been successfully developed as inhibitors
of various enzymes. A notable example is their activity as inhibitors of Activin Receptor-Like
Kinase 5 (ALK5), a transforming growth factor-beta (TGF-p) type | receptor.[8][9] Inhibition of
the TGF-[3 signaling pathway is a promising strategy for the treatment of diseases such as
cancer and fibrosis.[8][10]

The selection of a synthetic strategy for 2,4-disubstituted imidazoles often depends on the
desired substitution pattern, scalability, and tolerance of functional groups. The protocols
detailed below offer robust and adaptable methods for accessing a variety of these valuable
compounds.

Data Presentation: Bioactivity of 2,4-Disubstituted
Imidazoles

The following tables summarize the quantitative biological activity data for representative 2,4-
disubstituted imidazole derivatives.

Table 1: Antibacterial Activity of 2,4-Disubstituted Imidazole Derivatives
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Compound R2 R4 Bacterial
) ) ) MIC (pg/mL) Reference
ID Substituent  Substituent  Strain
4-
_ Klebsiella
1 Hydroxyphen  4,5-diphenyl ) 0.50 [2]
pneumoniae
vl
4- Escherichia
2 Phenyl _ 6.2 (UM) [11]
chlorophenyl coli
4-
Staphylococc
3 Phenyl methoxyphen [3]
us aureus
vl
2-Methyl-5- (p-
) CIC6H4)-1H- Pseudomona
4 nitro-1H- ] ] 0.055 (uM) [11]
o 1,2,3-triazol- S aeruginosa
imidazol-1-yl
4-yl
Table 2: Antifungal Activity of 2,4-Disubstituted Imidazole Derivatives
Compound R2 R4 Fungal
) ) ) MIC (pg/mL) Reference
ID Substituent  Substituent  Strain
Candida
Imidazole-
5 ) ] - albicans 2 [3]
dienone motif
ATCC 90028
Imidazole- Candida
6 : - [3]
dienone motif glabrata 923
Amide Aromatic Candida
7 - . : 8 [7]
imidazole fused ring albicans

Table 3: ALK5 Inhibitory Activity of 2,4-Disubstituted Imidazoles
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Compound

R2

R4

R5

. . . IC50 (nM) Reference
ID Substituent  Substituent  Substituent
4-(3-pyridin-
2-yl-1H-
8 2-phenyl [10]
pyrazol-4-
yl)phenyl
2-(6- o
) o 5-quinolin-6-
9 4-pyridyl methylpyridin [8]
vl
-2-yl)
5-benzo[d][4]
10 2-benzamido 4-pyridyl [12]dioxol-5- [9]
vl

Experimental Protocols

This section provides detailed methodologies for key synthetic routes to 2,4-disubstituted

imidazoles.

Protocol 1: One-Pot Synthesis of 2,4-Disubstituted
Imidazoles via Condensation of Amidines and a-
Haloketones[13]

This protocol describes a scalable, one-pot synthesis that avoids the use of chlorinated

solvents and often provides high purity products without the need for column chromatography.

Materials:

Tetrahydrofuran (THF)

Amidine hydrochloride (1.0 eq)

Potassium bicarbonate (4.0 eq)

o-Haloketone (e.g., chloroacetone) (1.0 eq)
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o Water

Procedure:

A mixture of the amidine hydrochloride and potassium bicarbonate is prepared in a mixture
of THF and water (e.g., 4:1 v/v).

e The mixture is heated to a vigorous reflux.

o A solution of the a-haloketone in THF is added dropwise to the refluxing mixture over a
period of 30 minutes.

e The reaction is maintained at reflux for an additional 2 hours, or until completion as
monitored by a suitable technique (e.g., HPLC or TLC).

e Upon completion, the THF is removed by distillation.
» The resulting solid product is collected by filtration and washed with water.

e The crude product can be further purified by recrystallization or repulping in a suitable
solvent system (e.g., isopropyl ether/hexanes).

Protocol 2: Catalyst-Free [3+2] Cyclization of Vinyl
Azides with Amidines[4]

This method provides a facile and efficient route to 2,4-disubstituted imidazoles under mild,
catalyst-free conditions with good to excellent yields and tolerance for a broad range of
functional groups.

Materials:

Vinyl azide (1.0 eq)

Amidine (1.2 eq)

1,8-Diazabicyclo[5.4.0]Jundec-7-ene (DBU) (1.5 eq)

Dimethyl sulfoxide (DMSOQO)
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Procedure:
¢ To a solution of the vinyl azide in DMSO, the amidine and DBU are added.

e The reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours), with
the progress monitored by TLC.

e Upon completion, the reaction mixture is poured into ice-cold water.
e The resulting precipitate is collected by filtration, washed with water, and dried.

e The crude product can be purified by column chromatography on silica gel using an
appropriate eluent system (e.g., ethyl acetate/hexane).

Protocol 3: Microwave-Assisted Synthesis of 2,4-
Disubstituted Imidazoles[12]

This protocol utilizes microwave irradiation to accelerate the reaction, leading to a rapid and
efficient synthesis of 2,4-disubstituted imidazoles from amidoximes and activated alkynes.

Materials:

Amidoxime (1.0 eq)

Activated alkyne (e.g., methyl propiolate) (1.1 eq)

1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalytic amount)

Acetonitrile

Procedure:

» A mixture of the amidoxime, activated alkyne, and a catalytic amount of DABCO in
acetonitrile is placed in a microwave-safe reaction vessel.

e The reaction vessel is sealed and subjected to microwave irradiation in two stages:
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o Stage 1: Irradiate at a specific temperature (e.g., 80 °C) for a short duration (e.g., 10
minutes).

o Stage 2: Increase the temperature (e.g., 150 °C) and irradiate for a longer duration (e.g.,
30 minutes).

 After cooling to room temperature, the solvent is removed under reduced pressure.

e The residue is purified by column chromatography on silica gel to afford the desired 2,4-
disubstituted imidazole.
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Caption: TGF- signaling pathway and the inhibitory action of 2,4-disubstituted imidazoles on
ALKS.

Experimental Workflows
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Caption: Workflow for the one-pot synthesis of 2,4-disubstituted imidazoles.
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Caption: Workflow for the catalyst-free synthesis of 2,4-disubstituted imidazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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